Ortho-Tolyl at N7 Imposes a Torsional Constraint Absent in Phenyl and meta-Tolyl Analogs
In the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine series, the dihedral angle between the N7-aryl ring and the core heterocycle governs the spatial presentation of the substituent toward the receptor binding pocket. Molecular modeling studies on analogous compounds indicate that an ortho-methyl substituent on the N7-phenyl ring (as in CAS 900884-04-0) forces the aryl group into a nearly perpendicular orientation relative to the core, whereas the unsubstituted phenyl and meta-tolyl analogs can adopt a broader range of low-energy conformations [1]. This conformational restriction directly impacts the ligand's ability to engage hydrophobic sub-pockets within the hA3 receptor and may reduce entropic penalties upon binding. Although direct comparative binding data for CAS 900884-04-0 are not publicly available at the time of this analysis, the torsional profile is a class-level inference supported by SAR trends observed across >50 pyrazolotriazolopyrimidine derivatives [2].
| Evidence Dimension | Torsional constraint of N7-aryl substituent |
|---|---|
| Target Compound Data | Ortho-methyl group enforces near-90° dihedral angle (modeling-based inference) |
| Comparator Or Baseline | 7-phenyl analog (CAS not available) and 7-(m-tolyl) analog (CAS not available) exhibit rotatable aryl rings with multiple low-energy conformers |
| Quantified Difference | Qualitative conformational restriction; quantitative binding data not yet reported |
| Conditions | Molecular mechanics and quantum mechanical calculations on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold [1] |
Why This Matters
Procurement decisions should prioritize a single, conformationally biased scaffold when the research goal is to reduce conformational heterogeneity in SAR campaigns or when a patent landscape requires clear structural differentiation from existing aryl-substituted analogs.
- [1] Moro, S.; Deflorian, F.; Bacilieri, M.; Spalluto, G. Ligand-Based Homology Modeling as Attractive Tool to Inspect GPCR Structural Plasticity. Curr. Pharm. Des. 2006, 12 (31), 4059–4070. View Source
- [2] Cacciari, B.; Bolcato, C.; Spalluto, G.; Klotz, K.-N.; Bacilieri, M.; Deflorian, F.; Moro, S. Pyrazolo-triazolo-pyrimidines as Adenosine Receptor Antagonists: A Complete Structure-Activity Profile. Purinergic Signal. 2007, 3 (3), 183–193. View Source
